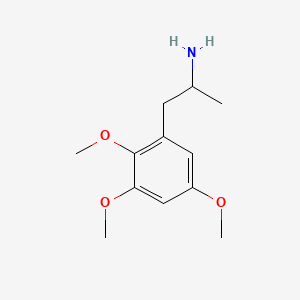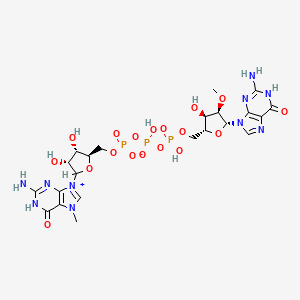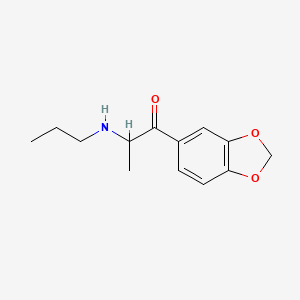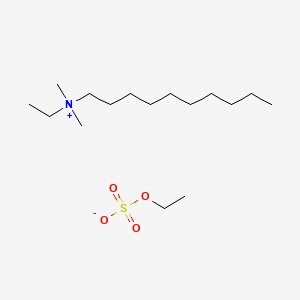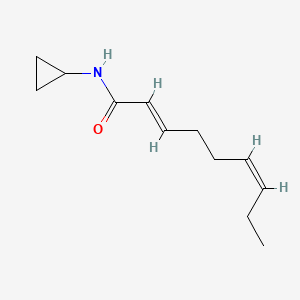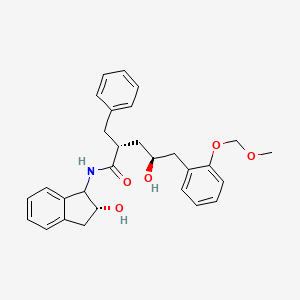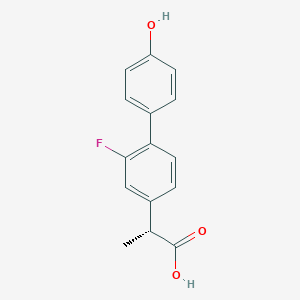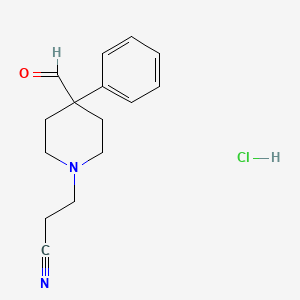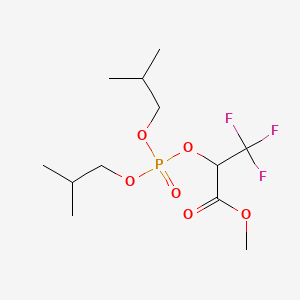
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phosphinyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include:
Temperature: Typically between 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acids or bases, leading to the formation of propanoic acid and corresponding alcohols.
Substitution Reactions: The ester group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include propanoic acid derivatives, alcohols, and various substituted esters.
Scientific Research Applications
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to active sites, while the phosphinyl group can participate in covalent modification of target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, 2-methylpropyl ester
- Propanoic acid, 2-methyl-, propyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of both trifluoromethyl and phosphinyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
108682-57-1 |
|---|---|
Molecular Formula |
C12H22F3O6P |
Molecular Weight |
350.27 g/mol |
IUPAC Name |
methyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H22F3O6P/c1-8(2)6-19-22(17,20-7-9(3)4)21-10(11(16)18-5)12(13,14)15/h8-10H,6-7H2,1-5H3 |
InChI Key |
PWBGRDQPMSIQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)OC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


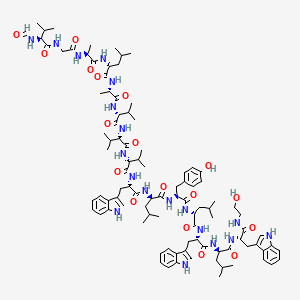
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
